![molecular formula C14H28ClNO4 B3026200 (R)-3-羧基-N,N,N-三甲基-2-[(1-氧庚基)氧基]-1-丙铵,一氯化物 CAS No. 162041-08-9](/img/structure/B3026200.png)
(R)-3-羧基-N,N,N-三甲基-2-[(1-氧庚基)氧基]-1-丙铵,一氯化物
描述
The compound is a derivative of a class of drugs that are known for their pharmacological importance. While the provided papers do not directly discuss this exact compound, they provide insights into closely related compounds that share similar structural motifs and functional groups. For instance, the first paper discusses 3-carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium hydroxide, which is an antidote drug with a similar trimethylammonium group and carboxylic acid functionality . The second paper describes the synthesis of a carnitine palmitoyltransferase I inhibitor, which also contains the trimethylammonium group and a carboxylic acid moiety, although it is further modified with a phosphinyl group . These compounds are of interest due to their biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that are designed to be efficient, safe, and cost-effective. In the second paper, the synthesis of CPI975, a carnitine palmitoyltransferase I inhibitor, is described. The process begins with the reaction of 1-tetradecanol with phosphorus trichloride in tetrahydrofuran (THF) at low temperatures to form 1-tetradecyl phosphorochloridate. This intermediate is then treated with l-carnitine in the presence of a base to yield the desired product, which is further purified by recrystallization . This synthesis route could provide insights into the potential synthetic pathways for the compound of interest, considering the similarities in functional groups.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of a similar compound, 3-carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium hydroxide, have been investigated using various spectroscopic techniques and quantum chemical calculations. The study includes Fourier-transform infrared spectroscopy (FT-IR), FT-Raman, ultraviolet-visible (UV-vis) spectroscopy, and nuclear magnetic resonance (NMR) . These techniques, along with density functional theory (DFT) calculations, help in understanding the molecular geometry, electronic structure, and intra-molecular interactions that stabilize the molecule.
Chemical Reactions Analysis
Although the provided papers do not detail the chemical reactions of the exact compound , they do offer insights into the reactivity of structurally similar compounds. For example, the first paper discusses the local reactivity properties through molecular electrostatic potential (MEP) and evaluates Fukui functions to describe the activity of the sites on the molecule . These studies are crucial for understanding how such compounds might interact with biological targets or undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in the context of their potential therapeutic applications. The first paper provides a comprehensive analysis of the statistical thermodynamic functions, such as entropy, enthalpy, and heat capacity, over a temperature range, which are important for understanding the stability and behavior of the compound under different conditions . Additionally, the HOMO-LUMO energy gap is determined to correlate with the UV-absorption spectra, which is significant for assessing the electronic properties of the compound .
Relevant Case Studies
The first paper includes a molecular docking study to investigate the potential of the molecule to bind with a specific receptor, which is an antidote protein . This type of study is a relevant case example of how the compound's interaction with biological targets is assessed, which is crucial for drug development. Although no specific case studies are provided for the exact compound , these methodologies can be applied to similar compounds to predict their biological activity and therapeutic potential.
科学研究应用
催化和合成应用
对 8 族半夹心配合物的化学性质的研究揭示了可以类似于“(R)-3-羧基-N,N,N-三甲基-2-[(1-氧庚基)氧基]-1-丙铵,一氯化物”的化合物的合成和反应性的见解。这些配合物在催化转化中发挥着重要作用,包括在有机合成中至关重要的 C-C 偶联反应 (Cadierno、Gamasa 和 Gimeno,2004)。
生物和制药应用
对硫脲的化学和生物学性质的综述表明,相关化合物作为配位化学中的配体的潜力,由于其生物活性,其应用扩展到制药领域 (Saeed、Flörke 和 Erben,2014)。这表明类似“(R)-3-羧基-N,N,N-三甲基-2-[(1-氧庚基)氧基]-1-丙铵,一氯化物”的化合物可以在药物化学中用作中间体或活性药物成分。
抗氧化剂和活性氧 (ROS) 调节
氧化应激现象和细胞氧化还原稳态的调节对于理解疾病机制和制定治疗策略至关重要。各种化合物在调节氧化应激和充当抗氧化剂中的作用可能与“(R)-3-羧基-N,N,N-三甲基-2-[(1-氧庚基)氧基]-1-丙铵,一氯化物”的研究有关 (Kohen 和 Nyska,2002)。
癌症治疗
探索铼化合物的抗肿瘤作用为研究相关有机金属化合物的治疗潜力提供了先例。铼配合物,特别是具有 Re(I)(CO)3+ 核心的铼配合物,因其对癌细胞的细胞毒性而受到研究,突出了有机金属化合物在肿瘤学中的更广泛潜力 (Bauer、Haase、Reich、Crans 和 Kühn,2019)。
作用机制
Heptanoyl-L-carnitine (chloride), also known as ®-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride, is a medium-chain acylcarnitine and a derivative of L-carnitine .
Target of Action
The primary target of Heptanoyl-L-carnitine is the mitochondrial fatty acid metabolism . It plays a crucial role in transporting fatty acids into the mitochondrial matrix where fatty acid metabolism occurs .
Mode of Action
Heptanoyl-L-carnitine donates an acetyl group during fatty acid metabolism to help transport fatty acids, such as acetyl CoA, into the mitochondrial matrix . This interaction with its targets leads to changes in the fatty acid metabolism process.
Biochemical Pathways
Heptanoyl-L-carnitine is involved in the fatty acid metabolism pathway . It assists in the transport of fatty acids into the mitochondrial matrix, which is essential for the β-oxidation process. This process breaks down fatty acids to produce energy.
Pharmacokinetics
It is known that l-carnitine and its derivatives, including heptanoyl-l-carnitine, are synthesized in mammalian liver, kidney, and brain tissue . They are also found in adequate amounts in healthy humans .
Result of Action
The action of Heptanoyl-L-carnitine results in the transportation of fatty acids into the mitochondrial matrix, facilitating their metabolism and energy production . This process is crucial for maintaining normal mitochondrial function .
Action Environment
The action, efficacy, and stability of Heptanoyl-L-carnitine can be influenced by various environmental factors. For instance, exercise has been found to induce alterations in the human metabolome in plasma and skeletal muscle tissue . .
安全和危害
未来方向
属性
IUPAC Name |
[(2R)-3-carboxy-2-heptanoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4.ClH/c1-5-6-7-8-9-14(18)19-12(10-13(16)17)11-15(2,3)4;/h12H,5-11H2,1-4H3;1H/t12-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWOHTNOXOAAHQ-UTONKHPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



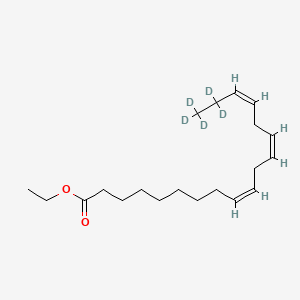
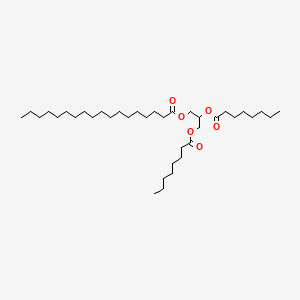
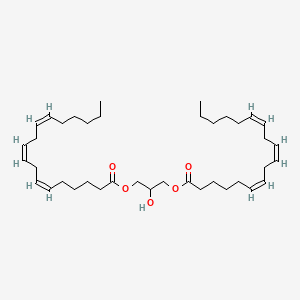

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)
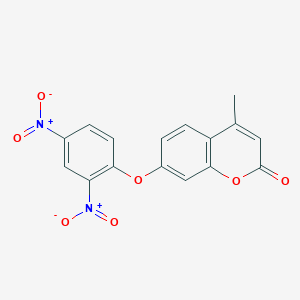
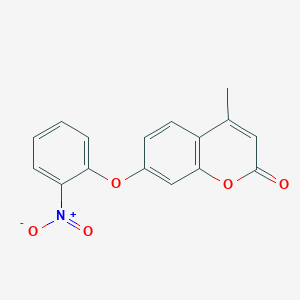
![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)
![N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide](/img/structure/B3026133.png)
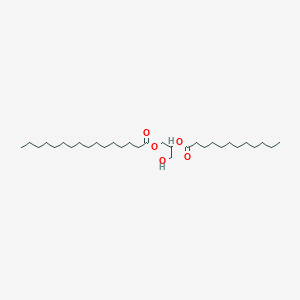
![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)

![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)
![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)